molecular formula C40H46N6O12 B11830002 Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

Cat. No.: B11830002
M. Wt: 802.8 g/mol
InChI Key: AZOIYVUEQXFWAV-KUSJRIKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: is a synthetic peptide derivative used in various scientific and industrial applications.

  • Its full chemical name is N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-alanyl-L-phenylalanyl-L-lysyl-(9H-fluoren-9-ylmethoxy)carbonyl]-4-aminobenzoyl]-4-nitrophenylamine .
  • The compound’s CAS number is 253863-25-1 .

Preparation Methods

a. Synthetic Routes:

  • The synthesis of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP involves sequential coupling of amino acids using solid-phase peptide synthesis (SPPS).
  • Protecting groups (such as Aloc for lysine) are used to prevent unwanted side reactions during peptide assembly.
  • The fluorenylmethoxycarbonyl (Fmoc) strategy is commonly employed for SPPS.
  • The final step involves deprotection and purification to obtain the desired compound.
b. Reaction Conditions:
  • SPPS typically uses coupling reagents like HBTU or HATU and base (e.g., DIEA) for activation.
  • Cleavage from the resin and deprotection of side chains are achieved using TFA (trifluoroacetic acid).
  • Purification methods include HPLC or preparative chromatography.
c. Industrial Production:
  • Industrial-scale production may involve automated peptide synthesizers and optimized protocols.
  • Quality control ensures purity and consistency.

Chemical Reactions Analysis

    Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: can undergo various reactions:

  • Common reagents include TFA, DCM, DMSO, and DMF.
  • Major products depend on the specific reaction and conditions.

Scientific Research Applications

    Chemistry: Used as a model compound for peptide synthesis studies.

    Biology: Investigated for its interactions with enzymes, receptors, and cellular processes.

    Medicine: Potential applications in drug delivery or as targeting moieties.

    Industry: May be used in diagnostics or as a research tool.

Mechanism of Action

    Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: ’s mechanism depends on its specific target.

  • It may inhibit enzymes, modulate signaling pathways, or interact with receptors.
  • Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Properties

Molecular Formula

C40H46N6O12

Molecular Weight

802.8 g/mol

IUPAC Name

[4-[[(2S)-1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C40H46N6O12/c1-4-23-55-38(50)42-22-10-9-13-34(35(41)47)45(30-16-14-29(15-17-30)26-57-40(52)58-32-20-18-31(19-21-32)46(53)54)37(49)33(25-28-11-7-6-8-12-28)44-36(48)27(3)43-39(51)56-24-5-2/h4-8,11-12,14-21,27,33-34H,1-2,9-10,13,22-26H2,3H3,(H2,41,47)(H,42,50)(H,43,51)(H,44,48)/t27-,33+,34+/m1/s1

InChI Key

AZOIYVUEQXFWAV-KUSJRIKGSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])[C@@H](CCCCNC(=O)OCC=C)C(=O)N)NC(=O)OCC=C

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(=O)OCC=C)C(=O)N)NC(=O)OCC=C

Origin of Product

United States

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